molecular formula C23H22F3N3O4 B11599851 5-oxo-1-[4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

5-oxo-1-[4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B11599851
M. Wt: 461.4 g/mol
InChI Key: JVFYNMABYOQNSC-UHFFFAOYSA-N
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Description

“5-OXO-N-(PROP-2-EN-1-YL)-1-[4-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)PHENYL]PYRROLIDINE-3-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethylphenyl group: This step might involve nucleophilic substitution or coupling reactions.

    Attachment of the carbamoyl group: This can be done using carbamoylation reagents under controlled conditions.

    Final modifications: Introduction of the prop-2-en-1-yl group and other functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the prop-2-en-1-yl group.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications as a drug candidate or in drug development, particularly if it shows activity against specific targets.

    Industry: Use in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to enzymes or receptors: Modulating their activity.

    Inhibit specific pathways: Such as signaling or metabolic pathways.

    Interact with DNA or proteins: Affecting gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    Other pyrrolidine carboxamides: Such as those with different substituents on the pyrrolidine ring.

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups but different core structures.

Uniqueness

This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H22F3N3O4

Molecular Weight

461.4 g/mol

IUPAC Name

5-oxo-1-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-prop-2-enylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H22F3N3O4/c1-2-10-27-22(32)15-11-21(31)29(13-15)18-6-8-19(9-7-18)33-14-20(30)28-17-5-3-4-16(12-17)23(24,25)26/h2-9,12,15H,1,10-11,13-14H2,(H,27,32)(H,28,30)

InChI Key

JVFYNMABYOQNSC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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